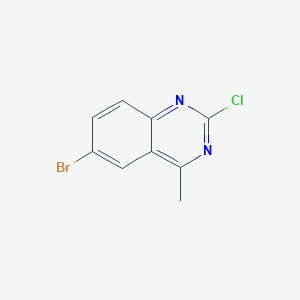

6-Bromo-2-chloro-4-methylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Synthetic and Medicinal Chemistry

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. mdpi.combohrium.com This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities. mdpi.comnih.govijmpr.in The structural rigidity and aromatic nature of the quinazoline core provide an ideal framework for the spatial orientation of various functional groups, enabling precise interactions with biological macromolecules.

The therapeutic applications of quinazoline derivatives are extensive, encompassing roles as anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antihypertensive agents. mdpi.comijpca.orgbenthamdirect.com This wide range of bioactivity is a primary driver for the continued exploration and functionalization of the quinazoline ring system.

A testament to its therapeutic importance is the number of quinazoline-based drugs that have received FDA approval, particularly in the field of oncology. nih.govresearchgate.net These drugs often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. nih.gov

Table of FDA-Approved Drugs Featuring the Quinazoline Scaffold:

| Drug Name | Therapeutic Use | Mechanism of Action |

| Gefitinib | Non-small cell lung cancer | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib | Non-small cell lung cancer, Pancreatic cancer | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | HER2-positive breast cancer | Dual Tyrosine Kinase Inhibitor (EGFR and HER2) |

| Afatinib | Non-small cell lung cancer | Irreversible ErbB Family Blocker |

| Dacomitinib | Non-small cell lung cancer | Irreversible Kinase Inhibitor (EGFR/HER1, HER2, HER4) |

| Prazosin | Hypertension | Alpha-1 Blocker |

| Doxazosin | Hypertension, Benign Prostatic Hyperplasia | Alpha-1 Blocker |

Contextualization of Halogenated and Methylated Quinazolines in Chemical Research

The specific substituents on the quinazoline ring play a critical role in modulating the compound's physicochemical properties and biological activity. Halogenation and methylation are common and highly effective strategies employed in the design of novel quinazoline derivatives.

Halogenation , particularly the introduction of bromine and chlorine atoms, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov The presence of a halogen, such as the bromo group at the 6-position, has been shown to enhance the anticancer and antimicrobial activities of quinazoline compounds. ijmpr.innih.gov Chlorine atoms, such as the one at the 2-position in the title compound, are particularly valuable from a synthetic standpoint. The carbon-chlorine bond in the quinazoline system is susceptible to nucleophilic aromatic substitution, providing a reactive handle for introducing a wide variety of functional groups and building molecular complexity. acs.orgmdpi.com

Methylation also imparts significant changes to the parent scaffold. A methyl group, like the one at the 4-position, can affect the molecule's steric profile and electronic distribution. This can lead to improved target selectivity and potency. nih.gov Furthermore, modifying the methyl group at the second or fourth position of the quinazolinone system has been identified as a fruitful strategy for generating analogues with enhanced biological activity. scispace.com

Rationale for Comprehensive Research on 6-Bromo-2-chloro-4-methylquinazoline

The focused research on this compound stems from its identity as a strategically designed synthetic intermediate. The rationale for its comprehensive study is multi-faceted:

Synthetic Versatility: The compound possesses two distinct reactive sites. The chloro group at the 2-position is a prime location for nucleophilic substitution, allowing for the facile introduction of amine, thiol, or oxygen nucleophiles. This versatility enables the rapid generation of diverse libraries of compounds for biological screening. acs.orgmdpi.com

Modulation of Biological Activity: The bromo substituent at the 6-position and the methyl group at the 4-position are not merely passive components. They are known to be key determinants of pharmacological activity. nih.gov Their presence in the starting material allows for the systematic exploration of structure-activity relationships (SAR) in the resulting derivatives. For example, the 6-bromo substituent is often associated with potent antiproliferative action.

In essence, this compound is not just another chemical compound but a valuable tool in drug discovery. Its carefully chosen substituents provide a blend of synthetic reactivity and inherent biological potential, making it a subject of significant interest for researchers aiming to develop the next generation of quinazoline-based therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCVTTGAFBHALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570751 | |

| Record name | 6-Bromo-2-chloro-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175724-46-6 | |

| Record name | 6-Bromo-2-chloro-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Chloro 4 Methylquinazoline and Its Derivatives

Classical and Established Cyclization Routes to Quinazolines

Traditional synthetic approaches to quinazolines often rely on cyclization reactions of readily available precursors, primarily derivatives of anthranilic acid. generis-publishing.comijarsct.co.innih.govscispace.com These methods provide a robust foundation for the assembly of the core quinazoline (B50416) structure.

Condensation Reactions Utilizing Precursors Relevant to 6-Bromo-2-chloro-4-methylquinazoline

A widely employed method for constructing the quinazolin-4-one skeleton involves the condensation of anthranilic acid derivatives with various reagents. nih.gov For the synthesis of compounds related to this compound, a suitable starting material is 5-bromoanthranilic acid. nih.gov This precursor can be synthesized by the bromination of anthranilic acid using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. nih.gov

The resulting 5-bromoanthranilic acid can then undergo cyclization. One common approach is the reaction with an acyl chloride followed by dehydration to form a benzoxazinone (B8607429) intermediate. This intermediate can then be treated with an amine to yield the corresponding quinazolinone. nih.gov Another established route is the reaction of anthranilic acid with formamide, which upon heating, yields quinazolin-4-one. generis-publishing.com

To introduce the methyl group at the 2-position, a common strategy involves using a precursor that already contains this functional group. For instance, N-acetyl-5-bromoanthranilic acid can be cyclized to form 6-bromo-2-methylquinazolin-4-one. The chlorination of the 4-position is typically achieved in a subsequent step.

Strategies for Introducing Halogen and Methyl Substituents

The introduction of halogen and methyl groups onto the quinazoline core is a critical aspect of synthesizing the target compound and its analogs.

Halogenation: The bromine substituent at the 6-position is often incorporated early in the synthetic sequence by starting with a brominated precursor, such as 5-bromoanthranilic acid. nih.gov Direct bromination of the quinazoline ring system is also a viable strategy. The chlorine atom at the 2-position is typically introduced by treating the corresponding 2-quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃). acs.org Similarly, the 4-chloro substituent is installed by the reaction of the corresponding 4-quinazolinone with POCl₃. acs.orggoogle.com

Methylation: The methyl group at the 4-position can be introduced through various methods. One approach involves the reaction of a 4-chloroquinazoline (B184009) with a methylating agent. Alternatively, the synthesis can start from a precursor that already contains the methyl group. The direction of methylation on the quinazoline ring can be influenced by the choice of the methylating agent (e.g., "soft" agents like methyl iodide versus "hard" agents like dimethyl sulfate), the solvent, and the temperature. researchgate.nete3s-conferences.org Studies have shown that methylation can occur at different positions, including the N1 and N3 nitrogens, as well as the exocyclic oxygen or sulfur atoms, depending on the reaction conditions. researchgate.nete3s-conferences.org

Advanced Transition Metal-Catalyzed Approaches for Quinazoline Functionalization

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govmdpi.com These methods are particularly valuable for the functionalization of heterocyclic compounds like quinazolines.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the quinazoline scaffold. nih.govmdpi.combohrium.com Halogenated quinazolines, such as this compound, are excellent substrates for these reactions, allowing for the introduction of a wide range of substituents at the halogenated positions. mdpi.com

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. nih.govwikipedia.orgnih.govlibretexts.org This reaction is particularly useful for the arylation and vinylation of the quinazoline core.

In the context of this compound, the bromine atom at the 6-position is a prime site for Suzuki-Miyaura coupling. The reaction typically involves a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/water). mdpi.com A variety of aryl and heteroaryl boronic acids or their esters can be coupled at this position to generate a diverse library of 6-substituted quinazoline derivatives. mdpi.combeilstein-journals.org The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Substituted Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Product | Yield (%) |

| 6-Bromoquinazoline (B49647) derivative | Arylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | 6-Arylquinazoline derivative | High |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3,4,5-Tris(2-methoxyphenyl)-2,6-dimethylpyridine | Varies |

| ortho-Bromoaniline | Various boronic esters | Pd catalyst | Base | ortho-Substituted aniline (B41778) | Good to Excellent |

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds and is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

For this compound, the 6-bromo position can be readily functionalized using the Sonogashira coupling. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often also serves as the solvent. wikipedia.org This allows for the introduction of various alkyne-containing moieties at the 6-position, providing access to a wide range of functionalized quinazoline derivatives. Copper-free Sonogashira protocols have also been developed to avoid the potential homocoupling of the alkyne partner. wikipedia.org

Table 2: General Conditions for Sonogashira Cross-Coupling Reactions

| Component | Typical Reagents/Conditions |

| Substrate | Aryl or vinyl halide (e.g., 6-bromoquinazoline) |

| Coupling Partner | Terminal alkyne |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base/Solvent | Amine (e.g., triethylamine, diethylamine) |

| Temperature | Room temperature to moderate heating |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of C-N, C-O, and C-S bonds. acs.org These reactions are often more economical than their palladium-catalyzed counterparts. For this compound, copper catalysis can be employed to introduce amino, alkoxy, or thioether moieties, primarily at the C-6 position due to the typical reactivity of aryl bromides in Ullmann-type reactions. scilit.com The development of ligand-free copper-catalyzed methods has further enhanced the practicality of these transformations. acs.org For instance, copper-catalyzed C-N coupling reactions have been successfully applied to the synthesis of quinazoline derivatives from substituted (2-bromophenyl)methylamines. scilit.com

Table 5: Representative Conditions for Copper-Catalyzed Coupling Reactions

| Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) |

|---|---|---|---|---|---|

| Primary/Secondary Amine | CuI | DMEDA | K₂CO₃ | DMF | 120 |

| Phenol | Cu₂O | Phenanthroline | Cs₂CO₃ | NMP | 140 |

Note: This table presents generalized conditions based on known copper-catalyzed coupling reactions. The specific substrate is this compound.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods. nih.gov Nickel catalysts can often promote reactions of less reactive aryl chlorides and offer unique reactivity profiles. researchgate.net In the context of this compound, nickel catalysis could be particularly useful for the amination of the C-6 bromo position. nih.gov Recent advancements have led to the development of "naked nickel" catalyst systems that operate in the absence of exogenous ligands, simplifying the reaction setup. nih.gov These systems have been shown to be effective for the amination of various heteroaryl bromides. nih.gov

Table 6: Conditions for Nickel-Catalyzed Amination of Heteroaryl Bromides

| Amine | Catalyst | Reductant | Solvent | Temp. (°C) |

|---|---|---|---|---|

| Primary Alkylamine | NiBr₂·dme | Zn | DMA | 80 |

| Secondary Alkylamine | Ni(COD)₂ | Mn | THF | 60 |

Note: This table presents generalized conditions based on known nickel-catalyzed amination reactions applicable to the C-6 bromine of this compound.

Iridium-Catalyzed Reactions

Iridium-catalyzed reactions have gained prominence for their ability to mediate C-H activation and functionalization. rsc.org While not a direct cross-coupling of the C-Br bond, iridium-catalyzed C-H borylation is a highly valuable method for introducing a boronic ester group onto the quinazoline scaffold, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. umich.edu The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, with the reaction favoring the most accessible C-H positions. rsc.orgnih.gov For a 4-methylquinazoline (B149083) system, the positions on the benzene (B151609) ring (C-5, C-7, C-8) would be potential sites for borylation, depending on the directing influence of the existing substituents and the steric bulk of the catalyst. Studies on substituted quinolines and pyridines have shown that electronic effects can also play a significant role in directing the borylation. digitellinc.comrsc.org

Table 7: Regioselectivity in Iridium-Catalyzed Borylation of Related Heterocycles

| Substrate | Catalyst | Ligand | Borylating Agent | Position(s) of Borylation | Reference |

|---|---|---|---|---|---|

| Quinoline | [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | C-8 | rsc.org |

| 2-Methylquinoline | [Ir(cod)OMe]₂ | dtbpy | B₂pin₂ | C-8 | rsc.org |

Note: This table illustrates the regioselectivity of iridium-catalyzed borylation on related heterocyclic systems to infer potential outcomes for this compound.

Cobalt-Catalyzed Reactions

Transition-metal catalysis offers efficient pathways for constructing the quinazoline framework. Cobalt, being more abundant and less expensive than noble metals like palladium, has emerged as a valuable catalyst in organic synthesis. Various cobalt-catalyzed methods have been developed for quinazoline synthesis, often featuring high atom economy and mild reaction conditions.

One notable approach involves the cobalt-catalyzed three-component cascade reaction of isocyanides, azides, and amines to access quinazoline derivatives. bohrium.com This method is characterized by its excellent yields and broad substrate scope. bohrium.com Another strategy employs a ligand-free cobalt catalyst for the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles under mild conditions. mdpi.com Researchers have also reported the synthesis of quinazolines via a C-H activation pathway using a Cp*Co(CO)I2 catalyst, which tolerates a variety of functional groups and provides high regioselectivity. frontiersin.org While these methods demonstrate the utility of cobalt in synthesizing the broader quinazoline class, specific application to "this compound" would involve selecting appropriately substituted starting materials.

Table 1: Examples of Cobalt-Catalyzed Quinazoline Synthesis Methodologies

| Starting Materials | Cobalt Catalyst | Key Features |

|---|---|---|

| Isocyanides, Azides, Amines | Cobalt complex | Three-component cascade, high atom economy. bohrium.com |

| 2-Aminoaryl alcohols, Nitriles | Ligand-free Cobalt | Dehydrogenative annulation, mild conditions. mdpi.com |

| N-sulfinylimines, Dioxazolone | Cp*Co(CO)I2 | C-H activation pathway, high regioselectivity. frontiersin.org |

| 2-Aminobenzophenone, Benzyl amine | ZIF-67 (Cobalt framework) | Catalyst reusability, good functional group tolerance. frontiersin.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Quinazoline Cores

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing halogenated quinazolines like this compound. The presence of two halogen atoms at different positions (chloro at C-2 and bromo at C-6) and the electron-deficient nature of the pyrimidine (B1678525) ring make the quinazoline core susceptible to nucleophilic attack.

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. researchgate.net This pathway is particularly effective for aryl halides bearing electron-withdrawing groups, which stabilize the negatively charged intermediate. libretexts.org

Regioselectivity Considerations at C-2 and C-4 Positions of Quinazoline Ring

In dihaloquinazolines, such as 2,4-dichloroquinazoline (B46505), the regioselectivity of the SNAr reaction is a critical consideration. Extensive studies have shown that nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. nih.govnih.govmdpi.com This preference is attributed to the higher electrophilicity of the C-4 carbon. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), support this experimental observation. Calculations for 2,4-dichloroquinazoline reveal that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.gov The activation energy for a nucleophile to attack the C-4 position is calculated to be lower than that for the C-2 position, further explaining the observed regioselectivity. nih.govmdpi.com Consequently, the reaction of a 2,4-dihaloquinazoline with a primary or secondary amine typically yields the 4-amino-2-chloroquinazoline derivative. nih.gov Achieving substitution at the C-2 position often requires more forcing conditions, such as higher temperatures or the use of metal catalysts, after the C-4 position has reacted. nih.govmdpi.com

Influence of Substituents on SNAr Reactivity

The reactivity of the quinazoline core in SNAr reactions is significantly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups (EWGs) on the benzene portion of the quinazoline ring generally enhance the rate of SNAr reactions by stabilizing the anionic Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) can decrease reactivity.

For a compound like this compound, the bromo group at the C-6 position acts as a weak deactivating group through its inductive effect, while the methyl group at C-4 can have a mild activating effect. The reactivity of different positions is also influenced by steric hindrance. Bulky substituents near a reaction site can impede the approach of the nucleophile, potentially altering the regiochemical outcome. chim.it For example, a bulky group at the C-5 position in dichloropyrimidines can affect the C4/C2 selectivity. wuxiapptec.com The nature of the nucleophile itself also plays a crucial role; stronger nucleophiles will react more readily, and their steric profile can influence which site is attacked.

Sustainable and Green Chemistry Methodologies for Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. magnusconferences.com This involves the use of renewable feedstocks, non-toxic solvents, energy-efficient techniques, and metal-free protocols. magnusconferences.comtandfonline.com

Metal-Free Synthetic Protocols

To avoid the cost and potential toxicity associated with transition-metal catalysts, several metal-free synthetic routes to quinazolines have been developed. These methods often utilize readily available and environmentally benign reagents. nih.gov

One approach involves the molecular iodine-catalyzed amination of the benzylic sp3 C-H bond of 2-aminobenzophenones with benzylamines, using oxygen as the oxidant. organic-chemistry.orgrsc.org This method is notable for being additive- and solvent-free. rsc.org Another strategy describes a four-component reaction between anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions to directly functionalize the C-H bond ortho to the amino group. rsc.org Additionally, organocatalysts, such as salicylic (B10762653) acid, have been used to catalyze the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov

Table 2: Comparison of Metal-Free Quinazoline Synthesis Methods

| Method | Reagents | Key Advantages |

|---|---|---|

| Iodine-Catalyzed Oxidation | 2-Aminobenzophenones, Benzylamines, I2, O2 | Metal-free, solvent-free, atom-economical. rsc.org |

| Four-Component Reaction | Anilines, Aldehydes, NH4I | Direct C-H functionalization, readily available reactants. rsc.org |

| Organocatalysis | o-Aminobenzylamines, Benzylamines, Salicylic Acid | Uses atmospheric oxygen, avoids metal catalysts. nih.gov |

Solvent-Free and Aqueous Media Reactions

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). This has led to the development of solvent-free (neat) reactions and reactions conducted in environmentally benign media like water.

Microwave-assisted synthesis has proven particularly effective for solvent-free reactions. For instance, 2,4-disubstituted quinazolines can be prepared efficiently via the Lewis-acid-catalyzed activation of nitriles under microwave irradiation in the absence of a solvent. nih.govfrontiersin.org The use of solid supports, such as montmorillonite (B579905) K-10 clay, can also facilitate solvent-free synthesis of quinazolinones at elevated temperatures. researchgate.net

Reactions in aqueous media are also highly desirable. A base-catalyzed synthesis of quinazolines from 2-aminobenzonitriles, Grignard reagents, and phenylisothiocyanate has been successfully demonstrated in water. nih.gov These methods not only reduce waste but also simplify product isolation and purification procedures. frontiersin.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. researchgate.netnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like quinazolines, where conventional heating methods often require long reaction times. researchgate.net The application of microwave irradiation can dramatically reduce synthesis duration from hours to mere minutes. researchgate.netnih.gov

In the context of quinazoline synthesis, microwave energy has been successfully employed in various reaction types, including multicomponent reactions and cyclocondensations. openmedicinalchemistryjournal.com For instance, the condensation of 2-aminobenzonitriles with other reactants can be efficiently carried out under microwave conditions to form the quinazoline ring. lookchem.com One notable strategy involves the reaction of N-acylanthranilic acids with 2-amino acetamides or 2-amino-acetonitriles in the presence of a condensing agent like phosphorus oxychloride (POCl₃) under microwave irradiation. frontiersin.org This approach offers a rapid and high-yield pathway to functionalized quinazolines. frontiersin.org Similarly, a one-pot, three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines under microwave irradiation provides a direct route to 2,3-disubstituted quinazolin-4(3H)-ones, which are precursors to chloroquinazolines. researchgate.net

| Precursors | Reagents & Conditions | Product Type | Advantage |

| 2-Aminobenzonitriles, Ortho-esters, Ammonium Acetate | Solvent-free, Microwave Irradiation | 2-Alkyl-4-aminoquinazolines | Rapid, high-yield, avoids separate synthon for N-3. frontiersin.org |

| N-Acylanthranilic acids, 2-Amino acetamides | POCl₃, Microwave Irradiation | 5-Chloroimidazo[1,5-a]quinazolines | Improved yields, especially with electron-withdrawing groups. frontiersin.org |

| Anthranilic acid, Phenyl acetyl chloride, Anilines | Solvent-free, Microwave Irradiation | 2,3-Disubstituted quinazolin-4(3H)-ones | Significant rate enhancement, good yields compared to conventional heating. researchgate.net |

Ultrasonic Irradiation Applications

Ultrasonic irradiation is another green chemistry tool that utilizes the energy of sound waves to induce chemical reactions. This method, known as sonochemistry, accelerates reactions through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. nih.govresearchgate.net For the synthesis of quinazoline derivatives, ultrasonic irradiation offers several advantages, including significantly reduced reaction times, higher yields, milder reaction conditions, and simpler work-up procedures compared to traditional methods. nih.govtandfonline.comtandfonline.com

One-pot syntheses of novel quinazolinone derivatives have been efficiently conducted by reacting anthranilic acid, acetic anhydride, and various primary amines under ultrasonic irradiation without the need for a solvent or catalyst. nih.gov This approach has proven to be an affordable and clean method for producing a variety of target compounds in high yields. nih.gov Furthermore, 3H-quinazoline-4-thione derivatives have been synthesized in high yields and short reaction times from iminoester hydrochlorides and 2-aminobenzothioamide using this technique. tandfonline.com Research has also demonstrated the one-pot, copper-catalyzed synthesis of 4-tosyl quinazolines from 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) under ultrasonic conditions, achieving good efficiency in just 30 minutes. nih.gov

| Reactants | Method | Key Features | Outcome |

| Anthranilic acid, Acetic anhydride, Primary amines | One-pot, ultrasonic irradiation | Solvent and catalyst-free | High yields, shorter reaction times. nih.gov |

| Iminoester hydrochlorides, 2-Aminobenzothioamide | Ultrasonic irradiation | High yield, short reaction time | Efficient synthesis of 3H-quinazoline-4-thione derivatives. tandfonline.comtandfonline.com |

| 2-Iodoaniline, Tosyl methyl isocyanide (TosMIC) | Cu-catalyzed, ultrasonic conditions | Rapid (30 min), one-pot | Good efficiency in synthesizing 4-tosyl quinazolines. nih.gov |

Multicomponent and One-Pot Reaction Strategies for this compound Scaffold Construction

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic chemistry that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. frontiersin.orgnih.gov These methods are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity, making them ideal for building heterocyclic scaffolds like quinazolines. openmedicinalchemistryjournal.comfrontiersin.org

A variety of MCRs have been developed for the synthesis of quinazolinone and quinazoline derivatives. For example, a three-component reaction of isatoic anhydride, an amine, and an aldehyde can produce 2,3-dihydroquinazolin-4(1H)-ones. openmedicinalchemistryjournal.com A highly efficient one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives has been developed to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This domino reaction strategy is particularly notable for its straightforward approach. acs.org Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been employed to rapidly synthesize diverse polycyclic quinazolinones. nih.govacs.org This involves reacting components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a cyclization step. nih.govacs.org

| Strategy | Reactants | Product | Key Advantages |

| Three-Component Reaction | Isatoic anhydride, Amines, Aldehydes | 2,3-Dihydroquinazolin-4(1H)-ones | Efficient, convergent synthesis. openmedicinalchemistryjournal.com |

| Domino Three-Component Assembly | Arenediazonium salts, Nitriles, Bifunctional anilines | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | Highly efficient, straightforward one-pot process. acs.org |

| Ugi Four-Component Reaction (Ugi-4CR) | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Polycyclic Quinazolinones | Rapid generation of complex scaffolds, high diversity. nih.govacs.org |

Derivatization Strategies from Quinazolinone Precursors

A common and effective route to 2-chloroquinazolines is the derivatization of a corresponding quinazolinone precursor. This two-step approach involves first synthesizing the stable 6-bromo-4-methylquinazolin-2(1H)-one, followed by a chlorination reaction to install the chlorine atom at the 2-position. This method is often preferred due to the ready availability of starting materials for the quinazolinone core and the reliability of the subsequent chlorination step.

The synthesis of the quinazolinone precursor can be achieved through various methods, such as the reaction of 5-bromoanthranilic acid with specific reagents. nih.gov Once the 6-bromo-4-methylquinazolin-2(1H)-one is obtained, it is converted to the target this compound. The most common reagents for this dehydroxy-chlorination are phosphorus oxychloride (POCl₃), often used in excess as both reagent and solvent, or thionyl chloride (SOCl₂). researchgate.netresearchgate.netnih.gov The reaction with POCl₃ typically involves heating the quinazolinone under reflux. researchgate.netgoogle.com Sometimes, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used for a more robust chlorination. indianchemicalsociety.com The reaction proceeds through an initial phosphorylation of the quinazolinone's amide oxygen, forming a reactive intermediate that is subsequently displaced by a chloride ion. nih.gov Careful control of temperature and the addition of a base can optimize the reaction, preventing the formation of byproducts and ensuring a clean conversion to the desired 2-chloroquinazoline. nih.gov

| Precursor | Chlorinating Agent | Typical Conditions | Product |

| 6-Bromo-4-methylquinazolin-2(1H)-one | Phosphorus oxychloride (POCl₃) | Reflux, neat or with a solvent like toluene. researchgate.netgoogle.com | This compound |

| Quinazolin-4(3H)-one derivatives | Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF. researchgate.net | 4-Chloroquinazoline derivatives |

| Quinazolin-4(3H)-one derivatives | POCl₃ / PCl₅ mixture | Heating, various solvents. indianchemicalsociety.com | 4-Chloroquinazoline derivatives |

| openmedicinalchemistryjournal.comnih.govfrontiersin.orgtriazoloquinazolin-5-ones | Phosphorus oxychloride (POCl₃) | Boiling benzene, 2 hours. nih.gov | 5-Chloro- openmedicinalchemistryjournal.comnih.govfrontiersin.orgtriazolo[1,5-a]quinazolines |

Chemical Reactivity and Selective Functionalization of 6 Bromo 2 Chloro 4 Methylquinazoline

Reactivity of Halogen Atoms at C-2 and C-6 Positions

The quinazoline (B50416) core is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. In 6-bromo-2-chloro-4-methylquinazoline, the bromine atom is located on the benzene ring (C-6), while the chlorine atom is on the electron-deficient pyrimidine ring (C-2). This electronic difference is a key determinant of their reactivity, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl, which is inversely related to their bond dissociation energies. nih.gov Based on this general principle, the C-6 bromine atom is expected to be significantly more reactive than the C-2 chlorine atom. This differential reactivity allows for selective functionalization at the C-6 position while leaving the C-2 chloro group intact for subsequent transformations.

Studies on analogous dihalogenated quinazolines, such as 6-bromo-2,4-dichloroquinazoline, have firmly established a reactivity hierarchy. In these systems, the order of reactivity in palladium-catalyzed reactions is C4-Cl > C6-Br > C2-Cl. nih.govresearchgate.netnih.gov The heightened reactivity of a halogen at the C-4 position is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect), making it highly susceptible to both nucleophilic substitution and oxidative addition to a palladium(0) complex. nih.gov Although this compound lacks the hyper-reactive C-4 chloro group, the underlying principle of the C-2 chloro group's relative inertness compared to the C-6 bromo group remains. Therefore, selective cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings, can be predictably carried out at the C-6 position.

Table 1: General Reactivity Trend for Halogens in Cross-Coupling Reactions

| Halogen at C-6 (Bromo) | Halogen at C-2 (Chloro) | Predicted Selectivity |

|---|

The predictable selectivity enables a stepwise approach to synthesizing diversely substituted quinazolines. The first functionalization is typically directed at the C-6 position via a palladium-catalyzed cross-coupling reaction under relatively mild conditions. Subsequently, the less reactive C-2 chloro group can be targeted for substitution, often requiring more forcing conditions.

For instance, a Suzuki-Miyaura coupling can be employed to introduce an aryl or heteroaryl group at the C-6 position. Following this, the resulting 6-aryl-2-chloro-4-methylquinazoline can undergo a second transformation at the C-2 position. Common reactions to functionalize the C-2 position include nucleophilic aromatic substitution (SNAr) with amines (Buchwald-Hartwig amination or classical SNAr at high temperatures), alcohols, or thiols, or another cross-coupling reaction under more vigorous conditions. nih.gov

Table 2: Exemplary Stepwise Functionalization Strategy

| Step | Position | Reaction Type | Reagents & Conditions | Result |

|---|---|---|---|---|

| 1 | C-6 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base, mild conditions | Selective formation of a C-C bond at C-6 |

Reactivity at the Methyl Group at C-4

The methyl group at the C-4 position is not merely a passive substituent. Its protons are acidic due to their "benzylic" relationship with the electron-deficient quinazoline ring system. The nitrogen atom at position 3, in particular, exerts a significant electron-withdrawing inductive effect, stabilizing the conjugate base formed upon deprotonation of the methyl group. This carbanionic intermediate can then react with various electrophiles, allowing for elaboration of the C-4 side chain.

The acidity of the C-4 methyl protons facilitates classical condensation reactions. In the presence of a suitable base, this compound can react with aromatic or aliphatic aldehydes in a Knoevenagel-type condensation to form styryl or alkenyl derivatives.

More contemporary methods involving transition-metal-catalyzed C-H activation offer alternative pathways for functionalization. bohrium.com While direct examples on this compound are specific, related studies on methylarenes and 4-methylquinolines demonstrate the feasibility of such transformations. For example, copper-catalyzed oxidative C-H amination of methylarenes has been used to construct the quinazoline ring itself, highlighting the potential for activating benzylic C-H bonds in this context. nih.gov These advanced methods could enable the direct coupling of the C-4 methyl group with various partners, avoiding the need for pre-functionalization.

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline Ring System

The quinazoline nucleus exhibits a dual character regarding substitution reactions. The pyrimidine ring is electron-poor and favors nucleophilic attack, whereas the benzene ring is comparatively more electron-rich and is the site for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) primarily targets the halogenated positions. The C-2 position, bearing a chlorine atom, is activated towards nucleophilic attack by the adjacent nitrogen atoms. The reaction proceeds via a Meisenheimer-like intermediate. However, as noted, the C-2 position is significantly less reactive than the C-4 position in analogous systems. stackexchange.commdpi.com Consequently, substitution of the C-2 chlorine in this compound with nucleophiles like amines, alkoxides, or thiolates generally requires elevated temperatures or microwave assistance. nih.govacs.org

Electrophilic aromatic substitution (EAS) occurs on the carbocyclic (benzene) ring. quimicaorganica.org The pyrimidine portion of the molecule acts as a deactivating group towards electrophiles due to the electron-withdrawing nature of its nitrogen atoms. The outcome of an EAS reaction is directed by the existing substituents on the benzene ring: the C-6 bromo group (deactivating, ortho, para-directing) and the C-4 methyl group (activating, ortho, para-directing relative to its attachment point on the benzene ring, influencing C-5). Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the C-5 or C-7 positions, though forcing conditions may be required. masterorganicchemistry.commasterorganicchemistry.com

Cascade and Annulation Reactions

The presence of multiple reactive sites on the this compound scaffold makes it an excellent substrate for cascade and annulation reactions, enabling the rapid construction of complex, fused heterocyclic systems. These reactions often involve an initial intermolecular reaction at one of the halogen sites, followed by an intramolecular cyclization.

A well-established strategy involves reacting a dihaloquinazoline with a bifunctional nucleophile. researchgate.net For example, substitution of the C-2 chlorine with 2-aminoethanol would yield an intermediate that contains a hydroxyl group. This hydroxyl group can then participate in an intramolecular cyclization, potentially via a nucleophilic attack on the C-4 position (displacing the methyl group in a more complex transformation) or by forming a larger ring. A more direct annulation can be achieved if the C-6 bromo position is first functionalized with a group capable of cyclizing onto the N-1 or N-3 positions.

Furthermore, a reaction sequence involving an initial nucleophilic substitution at C-2 followed by an intramolecular Heck reaction or other palladium-catalyzed cyclization onto a group previously installed at C-6 represents a powerful tool for building polycyclic frameworks. rsc.orguacademic.info This approach leverages the differential reactivity of the two halogen atoms to construct new rings in a controlled manner.

Ring-Opening and Ring-Closing Transformations Relevant to this compound Chemistry

The quinazoline core, while generally stable, can undergo a variety of ring-opening and ring-closing transformations under specific reaction conditions, leading to the formation of other heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the generation of diverse molecular scaffolds. While specific studies on this compound are not extensively documented in this context, the reactivity of analogous 2,4-disubstituted quinazolines provides a strong basis for predicting its behavior. The primary sites for nucleophilic attack on the this compound are the C4 and C2 positions, with the C4 position being generally more reactive under milder conditions. This differential reactivity is the foundation for several ring transformation reactions. stackexchange.comnih.gov

One of the most notable ring transformations of 4-chloroquinazolines involves their reaction with hydrazine (B178648) hydrate. This reaction typically proceeds beyond simple substitution and results in the formation of a new heterocyclic ring. When 4-chloroquinazolines are heated with hydrazine hydrate, a ring-opening and subsequent ring-closing cascade occurs, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org It is proposed that the reaction initiates with the substitution of the chlorine at the C4 position by hydrazine. This is followed by a ring-opening of the pyrimidine ring and subsequent intramolecular cyclization to form the more stable triazole ring. In some instances, a second product, 3-(2-aminophenyl)-4H-1,2,4-triazole, can also be isolated. rsc.org

The resulting triazole derivatives can be further elaborated to construct even more complex fused heterocyclic systems. For example, treatment with triethyl orthoesters can lead to the formation of 5H-1,2,4-triazolo[4,3-d] nih.govgoogle.comuchicago.edubenzotriazepines, and reaction with aldehydes or ketones can yield 6,7-dihydro-5H-1,2,4-triazolo[4,3-d] nih.govgoogle.comuchicago.edubenzotriazepines. rsc.org These transformations highlight the utility of the quinazoline scaffold as a synthon for a variety of other heterocyclic structures.

Another potential ring transformation is the expansion of the quinazoline ring system to form benzodiazepines, a class of compounds with significant pharmacological importance. google.comnih.gov While direct conversion of this compound to a benzodiazepine (B76468) is not explicitly detailed, the synthesis of benzodiazepines often involves precursors that are structurally related to opened quinazoline rings, such as 2-aminobenzophenones. wum.edu.pl Conceptually, a nucleophilic attack leading to the cleavage of the pyrimidine ring of the quinazoline could generate an intermediate that, upon reaction with a suitable one-carbon unit, could cyclize to form a 1,4-benzodiazepine (B1214927) ring.

Furthermore, rearrangements of the quinazoline core have been observed. For instance, the rearrangement of 2-chloroquinazolin-4(3H)-ones in the presence of diamines can lead to the formation of twisted-cyclic guanidines or ring-fused N-acylguanidines. nih.gov Although the starting material in this case is a quinazolinone, it demonstrates the flexibility of the quinazoline scaffold to undergo significant structural reorganization.

The following table summarizes the potential ring transformation reactions of this compound based on the reactivity of analogous compounds.

| Starting Material Analogue | Reagent(s) | Product Type(s) | Reaction Conditions | Reference(s) |

| 4-Chloroquinazoline (B184009) | Hydrazine hydrate | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole, 3-(2-Aminophenyl)-4H-1,2,4-triazole | 150 °C, sealed tube | rsc.org |

| 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | Triethyl orthoesters | 5H-1,2,4-Triazolo[4,3-d] nih.govgoogle.comuchicago.edubenzotriazepine | Not specified | rsc.org |

| 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | Aldehydes or ketones | 6,7-Dihydro-5H-1,2,4-triazolo[4,3-d] nih.govgoogle.comuchicago.edubenzotriazepine | Not specified | rsc.org |

| 2-Chloroquinazolin-4(3H)-one | N¹,N²-Dimethylethanediamine, K₂CO₃ | Twisted-cyclic guanidine | DMF, 120 °C | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 6 Bromo 2 Chloro 4 Methylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 6-Bromo-2-chloro-4-methylquinazoline, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy would be expected to reveal the chemical environment of each proton. The spectrum would likely show distinct signals for the aromatic protons on the quinazoline (B50416) ring system and a characteristic singlet for the methyl group protons. The aromatic region would display signals corresponding to the protons at positions 5, 7, and 8. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 would be expected to be a doublet of doublets due to coupling with the protons at positions 5 and 8, and the proton at position 8 would present as a doublet. The exact chemical shifts (δ) and coupling constants (J) would be influenced by the electronic effects of the bromo and chloro substituents. The methyl group at position 4 would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. A decoupled spectrum for this compound would show distinct signals for each of the nine unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic and pyrimidine (B1678525) rings and the sp³-hybridized carbon of the methyl group. The carbons directly attached to the electronegative nitrogen, chlorine, and bromine atoms would be significantly deshielded and appear at lower field.

While specific experimental data from published literature is not available, a hypothetical data table based on known chemical shift ranges for similar quinazoline structures is presented below.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | C4-CH₃ | ~2.5 - 3.0 | Singlet (s) |

| H-5 | ~7.8 - 8.2 | Doublet (d) | |

| H-7 | ~7.6 - 8.0 | Doublet of Doublets (dd) | |

| H-8 | ~8.2 - 8.5 | Doublet (d) | |

| ¹³C NMR | C4-CH₃ | ~20 - 25 | - |

| C-6 (C-Br) | ~115 - 125 | - | |

| Aromatic CH | ~125 - 140 | - | |

| Aromatic Quaternary C | ~145 - 155 | - | |

| C-2 (C-Cl) | ~150 - 160 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₉H₆BrClN₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This would result in a cluster of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with predictable relative intensities, providing unambiguous confirmation of the presence of one bromine and one chlorine atom.

Fragmentation analysis would likely involve the loss of radicals or neutral molecules, such as the loss of a chlorine radical (•Cl), a bromine radical (•Br), or a methyl radical (•CH₃), leading to the formation of characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrClN₂ |

| Exact Mass | 255.9403 Da |

| Molecular Weight | 257.51 g/mol |

| Expected [M]⁺ Isotope | m/z 255.94 (C₉H₆⁷⁹Br³⁵ClN₂) |

| Expected [M+2]⁺ Isotope | m/z 257.94 (C₉H₆⁸¹Br³⁵ClN₂ / C₉H₆⁷⁹Br³⁷ClN₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by several key absorption bands.

The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinazoline ring system would be observed in the 1650-1450 cm⁻¹ region. The C-H bending vibrations of the aromatic rings and the methyl group would be found in the 1450-1000 cm⁻¹ region. The presence of the halogen substituents would be indicated by absorptions in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 600 and 500 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1620-1580 | C=N Stretch | Pyrimidine Ring |

| ~1580-1450 | C=C Stretch | Aromatic/Pyrimidine Ring |

| ~850-750 | C-H Bend (out-of-plane) | Substituted Benzene (B151609) Ring |

| ~800-600 | C-Cl Stretch | Aryl Chloride |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula. For this compound, a close correlation between the found and calculated values for C, H, and N would provide strong evidence for the assigned molecular formula, C₉H₆BrClN₂.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Calculated Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 41.97 |

| Hydrogen | H | 1.01 | 2.35 |

| Bromine | Br | 79.90 | 31.02 |

| Chlorine | Cl | 35.45 | 13.77 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the quinazoline ring, absorb UV or visible light to promote electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max). These absorptions correspond to π → π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the structure of the chromophore and the presence of substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. The analysis would yield the crystal system, space group, and unit cell dimensions, confirming the molecular connectivity and stereochemistry unequivocally. This method would also reveal details about how the molecules pack in the crystal lattice, which can be influenced by halogen bonding or π-π stacking interactions.

Computational Chemistry and Mechanistic Investigations of 6 Bromo 2 Chloro 4 Methylquinazoline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties and reactivity of molecules. In the study of quinazoline (B50416) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p), provide valuable information about molecular behavior. nih.gov

Key electronic parameters derived from DFT calculations help in understanding a molecule's stability and reactivity:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how a molecule interacts with other species. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies is the energy gap (ΔE). A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Global Reactivity Descriptors: Parameters such as hardness (η), softness (S), electronegativity (χ), and the chemical potential (μ) can be calculated from HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. For instance, compounds with a greater hardness value are generally more stable and less reactive. nih.gov

Computational studies on related 6-bromo quinazoline derivatives have utilized DFT to compare the stability and reactivity of different compounds. For example, a study on 6-bromo quinazoline-4(3H)-one derivatives demonstrated that the compound with a higher HOMO-LUMO energy gap was thermodynamically more stable and less reactive. nih.gov The distribution of HOMO and LUMO orbitals across the molecule also reveals the most probable sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Example of DFT-Calculated Chemical Reactivity Indices for a Related 6-Bromo Quinazoline Derivative (Compound 8a) (Data is illustrative and based on a structurally related compound)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.64 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.93 |

| Energy Gap | ΔE | 4.71 |

| Hardness | η | 2.35 |

| Softness | S | 0.21 |

| Electronegativity | χ | 4.28 |

| Chemical Potential | μ | -4.28 |

This table is generated based on data from a study on 6-bromo-2-(2-((2-hydroxyethyl)thio)ethylthio)-3-phenylquinazolin-4(3H)-one (compound 8a) and serves as an example of the types of parameters calculated for this class of molecules. nih.gov

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For a compound like 6-Bromo-2-chloro-4-methylquinazoline, these methods are essential for understanding its spatial arrangement (conformation) and how it interacts with biological targets, such as enzymes or receptors.

Intermolecular Interactions: Molecular docking and molecular dynamics (MD) simulations are key techniques for studying these interactions.

Molecular Docking: This method predicts the preferred orientation of one molecule when bound to another to form a stable complex. In studies of related 6-bromo quinazoline derivatives, docking has been used to investigate their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds, π-interactions (e.g., π-sulfur, π-sigma, π-anion), and hydrophobic interactions with specific amino acid residues in the active site. nih.gov

Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its conformational stability. researchgate.net By calculating metrics like the Root-Mean-Square Deviation (RMSD), researchers can evaluate the stability of the binding pose predicted by docking. researchgate.net

For example, docking studies on a potent 6-bromo quinazoline derivative showed interactions with key residues like Met 790 in the EGFR active site, which is crucial for inhibitory activity. nih.gov

Table 2: Potential Intermolecular Interactions for Quinazoline Derivatives in an Enzyme Active Site (Based on findings for related 6-bromo quinazoline compounds)

| Interaction Type | Interacting Residues (Example) |

| Hydrogen Bonding | Cys773, Met769 |

| π-Sulfur Interaction | Met 790 |

| π-Sigma Interaction | Leu820, Leu694 |

| π-Anion Interaction | Asp 855 |

| Alkyl/π-Alkyl | Lys721, Met742 |

This table summarizes the types of interactions observed in computational studies of similar quinazoline derivatives binding to EGFR. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry provides a framework for elucidating the mechanisms of chemical reactions at a molecular level. For the synthesis or metabolism of this compound, these studies can map out potential reaction pathways, identify transition states, and calculate activation energies. This information is critical for optimizing synthetic procedures and understanding the molecule's potential biotransformation.

While specific mechanistic studies on this compound are not detailed in the provided search results, the general approach involves:

Mapping Reaction Coordinates: Potential energy surfaces are calculated to trace the energy changes as reactants are converted into products.

Identifying Intermediates and Transition States: The structures of transient intermediates and high-energy transition states are optimized.

Calculating Activation Energies: The energy barrier for a reaction determines its rate. Computational methods can predict these barriers, allowing for comparison between different possible mechanisms.

These studies can help explain the regioselectivity of synthetic steps, such as the substitution reactions common in the functionalization of the quinazoline scaffold. For instance, computational analysis could predict whether a nucleophile would preferentially attack the C2 or C4 position, guiding synthetic strategy.

Structure-Reactivity Correlation Studies

Structure-Reactivity Correlation, often part of Quantitative Structure-Activity Relationship (QSAR) studies, aims to link the structural or electronic properties of a molecule to its chemical reactivity or biological activity. Computational chemistry plays a pivotal role by providing quantitative descriptors that can be correlated with experimental data.

For quinazoline derivatives, studies have successfully correlated computationally derived parameters with observed biological activities, such as anticancer potency. nih.gov For example, a lower binding energy calculated from molecular docking often corresponds to a higher inhibitory activity (lower IC50 value) against a specific target. nih.govnih.gov

Key correlations that can be investigated for this compound and its analogues include:

Electronic Properties vs. Activity: The HOMO-LUMO energy gap, dipole moment, and atomic charges can be correlated with biological activity. A compound that is more stable (larger energy gap) might exhibit different activity profiles compared to a more reactive one. nih.gov

Binding Affinity vs. Potency: The calculated binding energy from docking simulations can be directly compared with experimental IC50 values. A strong correlation suggests that the computational model is accurately predicting the binding mode and affinity. nih.gov

In a study of anticancer 6-bromo quinazoline-4(3H)-one derivatives, compound 8a, which had a more favorable calculated binding energy (-6.7 kcal/mol), also demonstrated a significantly lower IC50 value (15.85 µM) compared to compound 8c, which had a less favorable binding energy (-5.3 kcal/mol). nih.govnih.gov This correlation helps to rationalize the experimental findings and provides a predictive model for designing new, more potent derivatives.

Table 3: Example of Structure-Reactivity Correlation in 6-Bromo Quinazoline Derivatives (Data is illustrative and based on structurally related compounds)

| Compound | Calculated Binding Energy (kcal/mol) | Experimental Activity (IC50 against MCF-7 cells, µM) |

| Derivative 8a | -6.7 | 15.85 |

| Derivative 8c | -5.3 | 59.15 |

This table demonstrates the correlation between a computational parameter (binding energy) and an experimental outcome (cytotoxicity) for related quinazoline derivatives, highlighting the predictive power of these studies. nih.govnih.gov

Biological Evaluation and Pharmacological Profiling of 6 Bromo 2 Chloro 4 Methylquinazoline Derivatives

General Pharmacological Significance of Quinazoline (B50416) Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, representing a class of fused heterocyclic compounds known for a vast array of pharmacological activities. nih.govscispace.com This structural motif is present in numerous synthetic compounds and natural alkaloids, demonstrating its versatility as a pharmacophore. The biological significance of quinazoline derivatives is extensive, with research highlighting their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents. nih.govscispace.com

The therapeutic potential of this class of compounds has led to the development and FDA approval of several quinazoline-based drugs, particularly in oncology. nih.gov Medications such as Gefitinib, Erlotinib, and Lapatinib are prominent examples of quinazoline derivatives that function as kinase inhibitors in cancer therapy. nih.gov The broad applicability of the quinazoline core stems from the fact that its benzene (B151609) and pyrimidine (B1678525) rings can be substituted at various positions, allowing for the fine-tuning of its biological and pharmacological properties to interact with a wide range of molecular targets. mdpi.com

In Vitro and In Vivo Assessment Methodologies for Derivatives

The biological activities of derivatives stemming from the 6-bromoquinazoline (B49647) core are rigorously assessed using a variety of established in vitro and in vivo methodologies to determine their therapeutic potential.

The antimicrobial potential of 6-bromoquinazoline derivatives is primarily evaluated through in vitro screening methods. A common technique is the cup-plate agar (B569324) diffusion method, which assesses the ability of a compound to inhibit the growth of various pathogenic microbes. nih.govresearchgate.net In this method, a standardized microbial suspension is uniformly spread on an agar plate, and wells or "cups" are created in the agar to hold the test compounds. The plates are then incubated, and the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured.

Researchers have synthesized series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones and tested them against a panel of bacteria and fungi. nih.govresearchgate.net The panel often includes Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungal strains including Candida albicans, Aspergillus niger, and Curvularia lunata. nih.govresearchgate.net The performance of the test compounds is typically compared against standard antibacterial and antifungal drugs to gauge their relative potency. nih.gov Studies have shown that certain derivatives with specific substitutions (e.g., 2,4-dichloro phenyl or 4-methoxy phenyl at the N-3 position) exhibit significant antibacterial and antifungal activity, sometimes comparable to the standard drugs used. nih.gov

| Compound Derivative | Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) - Standard |

|---|---|---|---|---|

| 6-bromo-2-methyl-3-(2,4-dichlorophenyl)quinazolin-4(3H)-one | S. aureus | 18 | Streptomycin | 20 |

| 6-bromo-2-methyl-3-(2,4-dichlorophenyl)quinazolin-4(3H)-one | B. subtilis | 17 | Streptomycin | 19 |

| 6-bromo-2-methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | A. niger | 18 | Griseofulvin | 20 |

| 6-bromo-2-methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | C. albicans | 16 | Griseofulvin | 18 |

The evaluation of anticancer properties for 6-bromoquinazoline derivatives is a multi-faceted process, beginning with in vitro cytotoxicity screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability. nih.govnih.gov This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit the growth of 50% of a cancer cell population. These derivatives have been tested against various human cancer cell lines, including breast cancer (MCF-7), colon cancer (SW480), and others. nih.govnih.gov

For instance, a series of 6-bromoquinazoline derivatives were synthesized and evaluated for their cytotoxic effects, with some compounds showing potent activity, even surpassing that of the standard drug Cisplatin in certain cell lines. nih.govresearchgate.net One derivative, featuring a fluoro substitution at the meta position of a phenyl moiety, demonstrated particularly strong activity with IC50 values in the sub-micromolar to low micromolar range. nih.govresearchgate.net

To investigate the mechanism behind the cytotoxicity, further assays are employed. Apoptosis assays using flow cytometry can determine if the compounds induce programmed cell death. nih.govresearchgate.net Furthermore, to assess kinase inhibition, molecular docking studies are frequently performed. These computational simulations predict the binding affinity and interaction patterns of the derivatives with the active site of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) - Standard |

|---|---|---|---|---|

| Compound 5b (meta-fluoro substitution) | MCF-7 (Breast) | 0.53 | Cisplatin | 2.12 |

| Compound 5b (meta-fluoro substitution) | SW480 (Colon) | 1.95 | Cisplatin | 10.6 |

| Compound 8a (aliphatic linker at SH group) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | >30 |

| Compound 8a (aliphatic linker at SH group) | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | >30 |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of 6-bromoquinazoline derivatives. These studies analyze how the chemical structure of a molecule, including the nature and position of its various substituents, influences its biological activity.

For anticancer activity, SAR studies on 6-bromo-quinazolin-4(3H)-one derivatives have revealed several key insights. The substitution at the 2- and 3-positions of the quinazoline ring significantly impacts cytotoxicity. nih.govresearchgate.net For example, in a series of 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the nature of the group attached to the sulfur atom at position 2 was found to be critical. Derivatives with an aliphatic linker attached to the thiol group showed the most potent activity against MCF-7 and SW480 cancer cell lines. nih.govresearchgate.net

In another study focusing on 6-bromoquinazoline derivatives with different substitutions on a phenyl ring at position 4, it was found that the presence and position of electron-withdrawing groups, such as fluorine, greatly influenced anticancer potency. nih.gov A derivative with a fluoro group at the meta-position of the phenyl ring was identified as the most active compound in the series, showing significantly higher potency than the standard drug Cisplatin against the tested cell lines. nih.govresearchgate.net This suggests that specific electronic and steric properties conferred by substituents are vital for effective interaction with the biological target. These SAR findings provide a rational basis for the design of new, more potent 6-bromoquinazoline-based anticancer agents. nih.gov

Molecular Targets and Mechanistic Pathways of Biological Action

The therapeutic effects of 6-bromoquinazoline derivatives are attributed to their interaction with specific molecular targets, which in turn modulates key cellular pathways. A predominant molecular target identified for the anticancer activity of this class of compounds is the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers. frontiersin.orgnih.gov

Molecular docking studies have shown that 6-bromoquinazoline derivatives can fit into the ATP-binding pocket of the EGFR kinase domain. nih.govnih.gov By occupying this site, they act as competitive inhibitors, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of EGFR activation disrupts downstream signaling cascades, such as the PI3K-Akt and MAPK pathways, ultimately leading to an inhibition of cancer cell proliferation and survival. frontiersin.org

The mechanistic pathway following target engagement often involves the induction of apoptosis, or programmed cell death. nih.gov Studies on highly potent 6-bromoquinazoline derivatives have demonstrated their ability to induce apoptosis in cancer cells in a dose-dependent manner. nih.govresearchgate.net Beyond EGFR, the broader quinazoline scaffold has been reported to interact with other molecular targets, including other kinases like VEGFR-2, as well as enzymes such as topoisomerase and dihydrofolate reductase, and structural proteins like tubulin. frontiersin.orgnih.govresearchgate.net This suggests that while EGFR is a primary target, derivatives of 6-bromoquinazoline could potentially exert their biological effects through multiple mechanisms of action.

Future Research Directions and Translational Perspectives for 6 Bromo 2 Chloro 4 Methylquinazoline

Development of Novel and Efficient Synthetic Routes

The future synthesis of 6-Bromo-2-chloro-4-methylquinazoline will likely focus on improving efficiency, sustainability, and cost-effectiveness over classical methods. While traditional syntheses of quinazoline (B50416) cores often start from substituted anthranilic acids, future research could optimize and adapt modern catalytic systems for this specific molecule. nih.govscispace.com

One promising avenue is the advancement of copper-catalyzed Ullmann N-arylation reactions, which have been used to construct quinazoline scaffolds from halogenated aromatic acids and guanidines. acs.org Developing a streamlined, one-pot process that starts from a readily available 5-bromo-2-aminobenzoic acid derivative and proceeds through cyclization and subsequent chlorination could significantly enhance yield and reduce purification steps. acs.org

Future synthetic strategies could also incorporate green chemistry principles, such as microwave-assisted organic synthesis (MAOS) or continuous flow chemistry. These technologies can dramatically reduce reaction times, improve energy efficiency, and allow for safer handling of reagents like phosphorus oxychloride (POCl₃), which is often used for chlorination steps. acs.org The development of solid-supported reagents or catalysts could further simplify product isolation and minimize chemical waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Optimized Catalytic Cyclization | Higher yields, milder reaction conditions, chromatography-free process. acs.org | Screening new copper or palladium catalysts; optimizing ligand and base combinations. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Adapting existing quinazoline syntheses to microwave conditions; solvent screening. |

| Continuous Flow Chemistry | Improved safety, scalability, and process automation; precise control over reaction parameters. | Designing and optimizing a multi-step flow reactor for the complete synthesis. |

Exploration of Diverse Derivatization Strategies

The this compound scaffold is primed for extensive derivatization, enabling the creation of large and diverse chemical libraries. The two halogen atoms—chlorine at the C2 position and bromine at the C6 position—are orthogonal reactive handles that can be addressed with high selectivity.

Future research will focus on leveraging modern cross-coupling and substitution reactions to explore a vast chemical space. The C2-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of amine, alcohol, and thiol nucleophiles. mdpi.com This pathway is critical for synthesizing analogs of known bioactive molecules, such as kinase inhibitors. nih.gov

The C6-bromo position is an ideal site for palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups, expanding the molecule's steric and electronic profile.

Buchwald-Hartwig Amination: To install diverse primary and secondary amines.

Sonogashira Coupling: To append alkyne functionalities, which can serve as handles for further click-chemistry modifications.

A key future direction will be the systematic and selective functionalization of the scaffold. For instance, researchers can first perform a nucleophilic substitution at the C2 position under milder conditions and then subject the resulting product to a more robust palladium-catalyzed coupling at the C6 position. This stepwise approach allows for the controlled and predictable synthesis of complex, trisubstituted quinazoline derivatives.

| Reaction Type | Target Position | Potential Functionalities to Introduce |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Chloro | Amines, anilines, phenols, thiols, alkoxides. mdpi.com |

| Suzuki-Miyaura Coupling | C6-Bromo | Aryl rings, heteroaryl rings. |

| Buchwald-Hartwig Amination | C6-Bromo | Primary amines, secondary amines, anilines. |

| Sonogashira Coupling | C6-Bromo | Terminal and substituted alkynes. |

| Heck Coupling | C6-Bromo | Alkenes. |

Advanced Applications in Medicinal Chemistry and Materials Science

The true translational potential of this compound lies in the biological and physical properties of its derivatives.